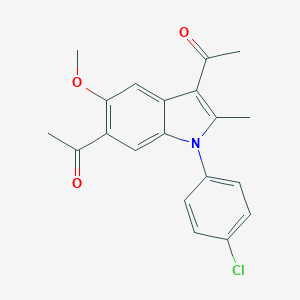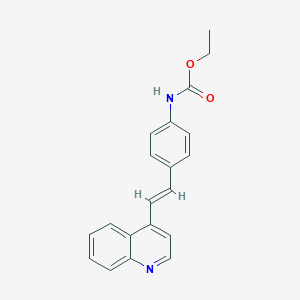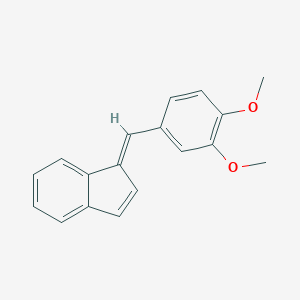
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole, commonly known as CDM, is a synthetic compound that belongs to the indole family. It is a potent hallucinogen and has been used in scientific research for its psychoactive effects. The compound is also known as a designer drug and has gained popularity in the recreational drug market.
Wirkmechanismus
The exact mechanism of action of CDM is not fully understood, but it is believed to interact with serotonin receptors in the brain. The compound is known to bind to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. The binding of CDM to this receptor leads to altered neural activity and changes in brain function, resulting in the characteristic psychoactive effects.
Biochemical and Physiological Effects:
The use of CDM has been shown to have a range of biochemical and physiological effects. The compound is known to increase heart rate, blood pressure, and body temperature. It can also cause dilated pupils, altered perception of time and space, and changes in mood and thought processes. The effects of CDM can last for several hours and can be highly variable depending on the individual and the dose.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CDM in scientific research has several advantages, including its potent psychoactive effects, which make it an ideal tool to study the human brain and its functions. However, the use of CDM also has several limitations, including its potential for abuse and its illegal status in many countries. The compound is also highly potent and can be dangerous if not used properly.
Zukünftige Richtungen
There are several potential future directions for the use of CDM in scientific research. One area of interest is the study of the neural basis of consciousness, where CDM could be used to induce altered states of consciousness and study the underlying neural mechanisms. Another area of interest is the use of CDM in the treatment of mental illness, where it could be used to study the efficacy of new treatments and therapies. Overall, the use of CDM in scientific research has the potential to yield valuable insights into the workings of the human brain and its functions.
Synthesemethoden
The synthesis of CDM involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-chloroaniline, which is then reacted with 2-methyl-3,6-diacetyl-5-methoxy-1H-indole in the presence of a catalyst to yield CDM. The synthesis process is highly complex and requires strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
CDM has been used extensively in scientific research as a tool to study the human brain and its functions. The compound is known to induce profound changes in perception, mood, and thought processes, making it an ideal tool to study the underlying mechanisms of mental illness and consciousness. CDM has been used in studies related to schizophrenia, depression, and anxiety disorders.
Eigenschaften
Produktname |
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole |
|---|---|
Molekularformel |
C20H18ClNO3 |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
1-[3-acetyl-1-(4-chlorophenyl)-5-methoxy-2-methylindol-6-yl]ethanone |
InChI |
InChI=1S/C20H18ClNO3/c1-11-20(13(3)24)17-10-19(25-4)16(12(2)23)9-18(17)22(11)15-7-5-14(21)6-8-15/h5-10H,1-4H3 |
InChI-Schlüssel |
ZOMQUKHTSIKFCK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)OC)C(=O)C |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

